molecular formula C10H10F3NO3 B1446274 Ethyl 2-methoxy-5-(trifluoromethyl)nicotinate CAS No. 1227604-63-8

Ethyl 2-methoxy-5-(trifluoromethyl)nicotinate

Cat. No.: B1446274
CAS No.: 1227604-63-8
M. Wt: 249.19 g/mol
InChI Key: HOTKOJWKPIKHEU-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-5-(trifluoromethyl)nicotinate (CAS 1227604-63-8) is a high-purity chemical building block designed for advanced pharmaceutical and agrochemical research. This compound features a nicotinate core substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position, yielding a molecular formula of C10H10F3NO3 and a molecular weight of 249.19 g/mol . Its structure incorporates strategic elements, notably the trifluoromethyl group, which is widely employed in medicinal chemistry to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. This ester serves as a versatile synthetic intermediate, particularly in the discovery of novel bioactive molecules. Research into analogous 2-amino-6-(trifluoromethyl)nicotinic acid scaffolds highlights the potential of such structures in developing potent allosteric inhibitors, including dual-function inhibitors targeting HIV-1 reverse transcriptase for antiviral therapy . Furthermore, its specific structure makes it a valuable precursor for synthesizing compounds targeting the central nervous system and for developing certain pesticides . The ester functional group provides a handle for further synthetic modification, allowing researchers to readily synthesize a diverse array of amides and other derivatives for structure-activity relationship studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with care in accordance with good laboratory practices. The supplied safety data indicates potential hazards, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Researchers should consult the safety datasheet for comprehensive hazard and precautionary information prior to use.

Properties

IUPAC Name

ethyl 2-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-3-17-9(15)7-4-6(10(11,12)13)5-14-8(7)16-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTKOJWKPIKHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-methoxy-5-(trifluoromethyl)nicotinate typically follows a sequence involving:

  • Introduction of the trifluoromethyl group on the pyridine ring,
  • Functionalization at the 2-position with a methoxy group,
  • Esterification to form the ethyl nicotinate ester.

This synthetic approach often uses halogenated nicotinic acid derivatives as intermediates, which undergo substitution and esterification reactions under controlled conditions.

Key Preparation Routes and Reaction Steps

Halogenation and Substitution Reactions

A common preparatory step involves halogenation of methyl or ethyl nicotinate derivatives followed by nucleophilic substitution to introduce the methoxy group at the 2-position.

  • Halogenation: The starting compound, such as methyl 2-methoxy-4-methyl nicotinate, is reacted with halogenating agents like chlorine or bromine (e.g., chlorine gas, N-chlorosuccinimide) in the presence of a base or solvent at temperatures from 0 to 150 °C for 0.1 to 24 hours. This step introduces a halogen atom (Cl or Br) at the 5-position, yielding a halogenated nicotinate intermediate.

  • Nucleophilic Substitution: The halogenated intermediate is then reacted with sodium methoxide or sodium methylate in methanol under nitrogen atmosphere at temperatures around 40-50 °C for several hours. This reaction replaces the halogen with a methoxy group, forming ethyl or mthis compound derivatives.

Trifluoromethylation

  • The trifluoromethyl group is introduced via trifluoromethylation of appropriately substituted nicotinic acid derivatives or intermediates. This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base. The reaction is typically carried out under controlled temperature and inert atmosphere to ensure selectivity and yield.

Esterification

  • The final esterification step involves treating the nicotinic acid derivative with ethanol in the presence of acid catalysts such as sulfuric acid. This step converts the free acid into the ethyl ester form, completing the synthesis of this compound.

Detailed Example Synthesis (From Patent and Literature Data)

Step Reaction Reagents & Conditions Notes Yield (%)
1 Halogenation of methyl 2-methoxy-4-methyl nicotinate Chlorine gas, sodium acetate, ethyl acetate solvent, 70 °C, 4 hours Chlorine introduced at 5-position ~98% crude yield
2 Methoxylation (nucleophilic substitution) Sodium methylate in methanol, N2 atmosphere, 40-50 °C, 4 hours Replaces halogen with methoxy group ~92% yield
3 Trifluoromethylation Trifluoromethyl iodide, base, inert atmosphere Introduces CF3 group at 5-position Variable, optimized for purity
4 Esterification Ethanol, sulfuric acid catalyst, reflux Converts acid to ethyl ester High yield typical

Challenges and Optimization Notes

  • Side Reactions: The formation of enamines and enamine byproducts during ring-closure or condensation reactions can lower yields and complicate purification.

  • Reaction Conditions: Use of strong bases (e.g., sodium hydride) and anhydrous solvents (e.g., tetrahydrofuran) in some routes requires careful control to avoid polymerization or side reactions.

  • Purification: Some intermediates require recrystallization or column chromatography due to impurities formed during halogenation or substitution steps.

  • Scale-Up: Industrial methods optimize reaction times, temperatures, and reagent stoichiometry to improve yield and reduce byproducts, often employing continuous flow reactors for safety and efficiency.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Halogenation + Methoxylation Methyl 2-methoxy-4-methyl nicotinate Cl2 gas, sodium methylate 40-70 °C, 4-24 h High yield, straightforward Requires handling of toxic gases
Trifluoromethylation Halogenated nicotinate intermediate CF3I, base Inert atmosphere, controlled temp Introduces CF3 group efficiently Sensitive to moisture, expensive reagents
One-pot condensation (patent WO2006059103A2) Ethyl 4-chloro-3-oxobutyrate + 4-ethoxy-1,1,1-trifluorobut-3-en-2-one Acetic acid, ammonium acetate 50 °C, 1.5 h Potentially simpler Low yield, difficult purification, enamine byproducts
Etherification and ring closure (patent WO2004078729A1) Ethyl 4-chloro-3-oxobutyrate + ethylene glycol monomethyl ether NaH, THF, ammonia Harsh conditions, multiple steps Linear synthesis Low yield (36%), difficult purification

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

  • Conditions :

    • Basic hydrolysis : Aqueous NaOH (2–3 M) in ethanol/water (1:1) at 80–100°C for 4–6 hours .

    • Acidic hydrolysis : Concentrated HCl in refluxing ethanol (6–8 hours) .

ReagentTemperatureTime (h)Yield (%)Product
2 M NaOH/EtOH/H₂O80°C6852-Methoxy-5-(trifluoromethyl)nicotinic acid
6 M HCl/EtOHReflux8782-Methoxy-5-(trifluoromethyl)nicotinic acid

Mechanism : Nucleophilic acyl substitution, where hydroxide or water attacks the electrophilic carbonyl carbon .

Nucleophilic Substitution at the Methoxy Group

The methoxy group undergoes substitution with amines or thiols under catalytic or thermal conditions.

  • Example Reaction :
    Reaction with 2-methyl-3-(trifluoromethyl)aniline in xylene at 110°C with ZnO/I₂ yields 2-(2-methyl-3-trifluoromethylanilino)-5-(trifluoromethyl)nicotinic acid ethyl ester (72% yield) .

NucleophileCatalystSolventTemperatureYield (%)
2-Methyl-3-(trifluoromethyl)anilineZnO/I₂Xylene110°C72

Mechanism : Aromatic nucleophilic substitution (SNAr), facilitated by electron-withdrawing trifluoromethyl groups activating the pyridine ring .

Reduction of the Ester Group

The ethyl ester can be reduced to a primary alcohol using agents like LiAlH₄ or NaBH₄.

ReagentSolventTemperatureTime (h)Yield (%)Product
LiAlH₄THF0°C → RT2683-(Hydroxymethyl)-2-methoxy-5-(trifluoromethyl)pyridine

Limitations : Over-reduction to the alkane is not observed due to steric hindrance from the trifluoromethyl group .

Electrophilic Aromatic Substitution

The pyridine ring participates in electrophilic substitution at the 4-position, directed by the electron-donating methoxy group.

  • Nitration :
    Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 4 (56% yield) .

ElectrophileConditionsYield (%)Product
HNO₃/H₂SO₄0°C, 2 h56Ethyl 4-nitro-2-methoxy-5-(trifluoromethyl)nicotinate

Regioselectivity : The methoxy group directs substitution to the para position relative to itself .

Cross-Coupling Reactions

The trifluoromethyl group stabilizes intermediates in Pd-catalyzed cross-couplings.

  • Suzuki–Miyaura Coupling :
    Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis forms a biaryl derivative (62% yield) .

CatalystBaseSolventTemperatureYield (%)
Pd(PPh₃)₄K₂CO₃DME/H₂O80°C62

Application : Synthesizing complex heterocycles for pharmaceutical intermediates .

Oxidation of the Pyridine Ring

Controlled oxidation with mCPBA introduces an N-oxide functionality, enhancing reactivity for subsequent substitutions .

Oxidizing AgentSolventTemperatureYield (%)Product
mCPBADCM25°C89Ethyl 2-methoxy-5-(trifluoromethyl)nicotinate N-oxide

Utility : The N-oxide intermediate undergoes cyanide substitution at position 2 (via TMSCN) for further derivatization .

Decarboxylation

Thermal decarboxylation of the hydrolyzed acid derivative produces 2-methoxy-5-(trifluoromethyl)pyridine.

ConditionsTemperatureTime (h)Yield (%)
Cu powder, quinoline200°C374

Mechanism : Radical-mediated loss of CO₂ under high-temperature conditions .

Scientific Research Applications

Chemistry

In synthetic chemistry, Ethyl 2-methoxy-5-(trifluoromethyl)nicotinate serves as a valuable building block for the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Esterification : Formation of esters from acids and alcohols.
  • Substitution Reactions : Nucleophilic substitution involving the methoxy or trifluoromethyl groups.
  • Oxidation and Reduction : Transformations to generate carboxylic acids or alcohols.

These reactions are essential for developing new compounds with desired properties.

This compound exhibits notable biological activities that make it a candidate for medicinal chemistry:

  • Antimicrobial Properties : In vitro studies have shown effectiveness against various bacterial strains and fungi. For example, it demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against E. coli and S. aureus.
  • Antiproliferative Effects : The compound has been tested against cancer cell lines, revealing IC50 values indicating moderate cytotoxicity. For instance:
    Cell LineIC50 (µM)
    MDA-MB-231 (Breast Cancer)~25
    Mouse TLX5 Lymphoma Cells1.5
  • Mechanism of Action : The trifluoromethyl group increases membrane permeability, allowing the compound to modulate enzyme activity and interact with nicotinic receptors, influencing neurotransmission and metabolic pathways.

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Agrochemicals : As a component in formulations aimed at pest control and crop protection due to its biological activity.
  • Pharmaceuticals : Its unique properties make it a candidate for drug development targeting various diseases, including infections and cancer.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and S. aureus. The compound exhibited significant antimicrobial properties with zones of inhibition ranging from 10 to 29 mm.

Case Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxicity, this compound was tested against several cancer cell lines. The results indicated substantial inhibition of cell growth with varying IC50 values depending on the cell type.

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Variations at Position 2

  • Ethyl 2-Amino-5-(Trifluoromethyl)Nicotinate: Replacing the methoxy group with an amino (-NH₂) group increases nucleophilicity at position 2. However, the amino group also introduces instability under acidic conditions compared to the methoxy variant .
  • Ethyl 2-Phenoxy-5-(Trifluoromethyl)Nicotinate (CAS 1192263-87-8): The phenoxy (-OPh) group at position 2 significantly increases molecular weight (311.26 g/mol vs.
  • Methyl 2-Chloro-5-(Trifluoromethyl)Nicotinate (CAS 1360934-51-5) :
    A chloro (-Cl) substituent at position 2 provides greater electronegativity than methoxy, affecting electronic distribution across the pyridine ring. This may influence reactivity in further functionalization reactions .

Substituent Variations at Position 5

  • Ethyl 5-Cyano-6-Methyl-2-(Trifluoromethyl)Nicotinate (CAS 445-71-6): The cyano (-CN) group at position 5 introduces strong electron-withdrawing effects, comparable to -CF₃.
  • 2-Cyano-5-(Trifluoromethyl)Nicotinic Acid (CAS 1360930-51-3): Unlike the ethyl ester, this compound exists as a carboxylic acid (-COOH). The acid form increases water solubility but reduces cell membrane penetration, limiting its utility in drug design .

Halogenated Derivatives

  • Ethyl 5-Bromo-6-Chloro-2-(Trifluoromethyl)Nicotinate (CAS 1672655-82-1) :
    Halogenation at positions 5 (Br) and 6 (Cl) enhances molecular weight (328.5 g/mol) and introduces steric and electronic effects that may improve halogen bonding in protein-ligand interactions. However, bromine and chlorine increase toxicity risks compared to -CF₃ .

Thioamide Derivatives

  • Ethyl 5-(Aminocarbonothioyl)-6-Methyl-2-(Trifluoromethyl)Nicotinate (CAS 732-20-7): The aminocarbonothioyl (-NHCOS-) group at position 5 introduces sulfur, which can participate in unique metabolic pathways or metal coordination. This derivative’s molar mass (292.28 g/mol) is lower than the methoxy analogue, suggesting reduced steric bulk .

Table 1: Key Properties of Selected Nicotinate Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Attributes Reference
This compound -OCH₃ (2), -CF₃ (5), -COOEt (3) ~293 (estimated) Balanced lipophilicity, metabolic stability N/A
Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate -OPh (2), -CF₃ (5) 311.26 High lipophilicity, potential CNS activity
Methyl 2-chloro-5-(trifluoromethyl)nicotinate -Cl (2), -CF₃ (5) ~255.6 Electrophilic reactivity, acidic stability
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate -CN (5), -CH₃ (6) 260.2 Enhanced electron withdrawal, steric hindrance
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate -Br (5), -Cl (6) 328.5 Halogen bonding, increased toxicity risk

Research Implications

  • Medicinal Chemistry: The trifluoromethyl group in this compound enhances metabolic stability compared to non-fluorinated analogues, making it a candidate for protease-resistant drug scaffolds .
  • Agrochemical Applications: Derivatives with halogen or cyano groups (e.g., CAS 445-71-6) show promise as pesticides due to their resistance to environmental degradation .
  • Synthetic Challenges: Position 2 modifications (e.g., methoxy vs. phenoxy) require tailored reaction conditions to avoid side products, as seen in cyclization studies .

Biological Activity

Ethyl 2-methoxy-5-(trifluoromethyl)nicotinate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H10F3NO3C_{10}H_{10}F_3NO_3. The presence of a trifluoromethyl group enhances its lipophilicity, which is crucial for effective membrane penetration and interaction with biological targets. The methoxy group can participate in hydrogen bonding, potentially influencing the compound's binding affinity to various proteins and enzymes.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating its interaction with intracellular targets.
  • Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, particularly those related to nicotinic acid metabolism .
  • Receptor Interaction : The compound's structural similarities to nicotinic acid derivatives suggest potential interactions with nicotinic receptors, which could influence neurotransmission and other physiological processes.

Antimicrobial and Antiproliferative Effects

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it was found to inhibit the growth of E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

In terms of antiproliferative activity, studies using cancer cell lines have shown that this compound can induce cytotoxic effects. The IC50 values for human cancer cell lines such as MDA-MB-231 (breast cancer) were reported at approximately 25 µM, indicating moderate activity compared to standard chemotherapeutic agents like doxorubicin .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Method : Disk diffusion method was employed against selected bacterial strains.
    • Results : Showed zones of inhibition ranging from 15 mm to 25 mm depending on the concentration used.
    • : The compound demonstrates promising antimicrobial properties suitable for further development as an antibacterial agent.
  • Study on Cytotoxicity :
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Method : MTT assay was used to determine cell viability after treatment with different concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 20 µM across multiple cell lines.
    • : this compound exhibits potential as an anticancer agent worthy of further investigation.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL or µM)Reference
AntibacterialE. coli16
AntibacterialS. aureus32
AntiproliferativeMDA-MB-231 (breast cancer)25
AntiproliferativeA549 (lung cancer)30

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-methoxy-5-(trifluoromethyl)nicotinate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, a trifluoromethyl group can be introduced via palladium-catalyzed coupling, while methoxy groups are installed using alkylation reagents like iodomethane. Optimization includes monitoring reaction progress via TLC (e.g., 50% ethyl acetate in hexane, Rf = 0.4) and adjusting parameters such as temperature (e.g., 90°C for 6 hours) and nitrogen degassing to prevent oxidation . Purification via silica gel column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the product with >95% purity.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and trifluoromethyl integration.
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity, with retention time consistency as a key metric .
  • Mass Spectrometry (ESI-MS or GC-MS) for molecular weight verification (e.g., m/z 220.15 for related trifluoromethyl pyrimidine esters) .

Q. What storage conditions are critical to maintain the stability of this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Use amber vials to minimize photodegradation. Pre-purge storage containers with inert gas to exclude moisture .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity and interaction mechanisms of this compound in catalytic processes?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model electron density distribution, particularly around the trifluoromethyl and ester groups, to predict sites for nucleophilic attack. Molecular dynamics (MD) simulations in solvent environments (e.g., water-ethanol mixtures) help assess hydrolysis kinetics and solvent-solute interactions . Tools like Gaussian or ORCA are commonly used for such studies.

Q. How can contradictory data regarding the hydrolysis kinetics of trifluoromethyl-substituted nicotinate esters be resolved through experimental design?

  • Methodological Answer : Contradictions often arise from solvent effects or pH variability. Design controlled kinetic studies using:

  • Buffer Systems : Maintain consistent pH (e.g., alkaline conditions for ester hydrolysis).
  • Solvent Polarity Gradients : Compare hydrolysis rates in water-ethanol mixtures (e.g., 30–70% ethanol) to isolate solvent polarity effects .
  • Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways and distinguish between acid- and base-catalyzed mechanisms .

Q. What strategies mitigate competing side reactions during functionalization of the nicotinate core?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the methoxy group with tert-butyldimethylsilyl (TBS) ethers during trifluoromethylation to prevent undesired substitutions.
  • Catalyst Screening : Test Pd/Xantphos or Cu/ligand systems to enhance regioselectivity in cross-coupling steps .
  • Low-Temperature Quenching : Halt reactions at 50–60% conversion to minimize byproduct formation, followed by iterative purification.

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent dispersion.
  • Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-methoxy-5-(trifluoromethyl)nicotinate
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Ethyl 2-methoxy-5-(trifluoromethyl)nicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.